2-Bromo-4-methylpentanoic acid
CAS No.: 42990-24-9
Cat. No.: VC7804866
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42990-24-9 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | 2-bromo-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) |
| Standard InChI Key | NNFDHJQLIFECSR-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C(=O)O)Br |
| Canonical SMILES | CC(C)CC(C(=O)O)Br |
Introduction
| Property | Value |
|---|---|
| IUPAC Name | 2-Bromo-4-methylpentanoic acid |
| CAS Number | 28659-87-2 (R-enantiomer) |
| Molecular Formula | |
| Molecular Weight | 195.05 g/mol |
| Density | 1.432 g/cm³ |
| Boiling Point | 240.5°C (at 760 mmHg) |
| Melting Point | Not well-documented |
| Solubility | Partially soluble in polar solvents |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 2-bromo-4-methylpentanoic acid typically involves the bromination of 4-methylpentanoic acid. A common method employs phosphorus tribromide () as a catalyst, where bromine () is introduced to the α-carbon of the carboxylic acid. The reaction proceeds under anhydrous conditions to minimize hydrolysis side reactions.
Key considerations include temperature control (0–5°C) to prevent racemization and the use of inert atmospheres to avoid oxidation.
Industrial Production
Industrial-scale production leverages continuous flow reactors to enhance yield and purity. These systems optimize parameters such as residence time, temperature, and stoichiometric ratios. A two-step process is often employed:
-
Esterification: Conversion of 4-methylpentanoic acid to its methyl ester to protect the carboxylic group.
-
Bromination: Selective α-bromination using (NBS) under UV light, followed by ester hydrolysis.
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | /UV | |
| Temperature | 0–5°C | 25–30°C |
| Yield | 60–70% | 85–90% |
| Purity | 95–98% | >99% |
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The bromine atom at the α-position acts as an excellent leaving group, enabling nucleophilic substitution (SN2) reactions. Common nucleophiles include hydroxide ions (), amines (), and thiols (). For example, reaction with sodium hydroxide yields 4-methyl-2-hydroxypentanoic acid:
Reduction and Oxidation
-
Reduction: Using lithium aluminum hydride (), the carboxylic acid group is reduced to a primary alcohol, forming 2-bromo-4-methylpentanol.
-
Oxidation: Under strong oxidizing conditions (e.g., ), the compound can be decarboxylated to form 4-methyl-2-pentanone.
Pharmaceutical and Agrochemistry Applications
2-Bromo-4-methylpentanoic acid serves as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors. Its chiral nature is critical for enantioselective drug design, particularly in targeting bacterial enzymes like LecA and LasB.
Table 3: Key Derivatives and Their Uses
| Derivative | Application |
|---|---|
| Tert-butyl esters | Malonate alkylation intermediates |
| Thioester conjugates | Peptoid library synthesis |
| Diastereomeric inhibitors | Bacterial virulence factor targeting |
Biological Activity and Stereochemical Influence
Enantiomer-Specific Interactions
The (R)-enantiomer exhibits higher affinity for bacterial proteases compared to the (S)-form. For instance, diastereomers derived from the (R)-configuration show IC₅₀ values 10-fold lower than their counterparts in LecA inhibition assays.
Comparative Analysis with Structural Analogues
Table 4: Reactivity and Physical Properties of Analogues
| Compound | Molecular Formula | Boiling Point (°C) | Key Reactivity |
|---|---|---|---|
| 2-Bromopropanoic acid | 200 | Peptoid synthesis | |
| Bromoacetic acid | 208 | Acylation reactions | |
| 2-Bromo-4-methylpentanoic acid | 240.5 | Enzymatic inhibition |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume